

Dicyclopentyl(dimethoxy)silane: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Dicyclopentyl(dimethoxy)silane*

Cat. No.: *B144380*

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An In-depth Examination of a Versatile Silylating Agent and Key Component in Ziegler-Natta Catalysis

Dicyclopentyl(dimethoxy)silane (DCPDMS) is a versatile organosilicon compound with significant applications in both organic synthesis and polymer chemistry. Its unique molecular structure, featuring two bulky cyclopentyl groups and two reactive methoxy groups attached to a central silicon atom, imparts distinct steric and electronic properties.^{[1][2]} This guide provides a comprehensive overview of DCPDMS, focusing on its role as a silylating agent and its critical function as an external electron donor in Ziegler-Natta catalysis for polypropylene production.

Physicochemical Properties

Dicyclopentyl(dimethoxy)silane is a colorless to nearly colorless, clear liquid.^[2] It is characterized by its moisture sensitivity, which leads to hydrolysis of the methoxy groups. Key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	126990-35-0
Molecular Formula	C ₁₂ H ₂₄ O ₂ Si
Molecular Weight	228.41 g/mol
Boiling Point	251 °C (at 760 mmHg); 120 °C (at 6 mmHg)[2]; 103 °C (at 5 mmHg)
Density	0.984 g/mL (at 25 °C)
Refractive Index	1.467 (at 25 °C)[2]
Purity	Typically ≥ 98.0% (GC)[2]

Synthesis of Dicyclopentyl(dimethoxy)silane

The primary synthetic routes to **dicyclopentyl(dimethoxy)silane** involve the use of Grignard reagents. Two main methodologies have been established.[2]

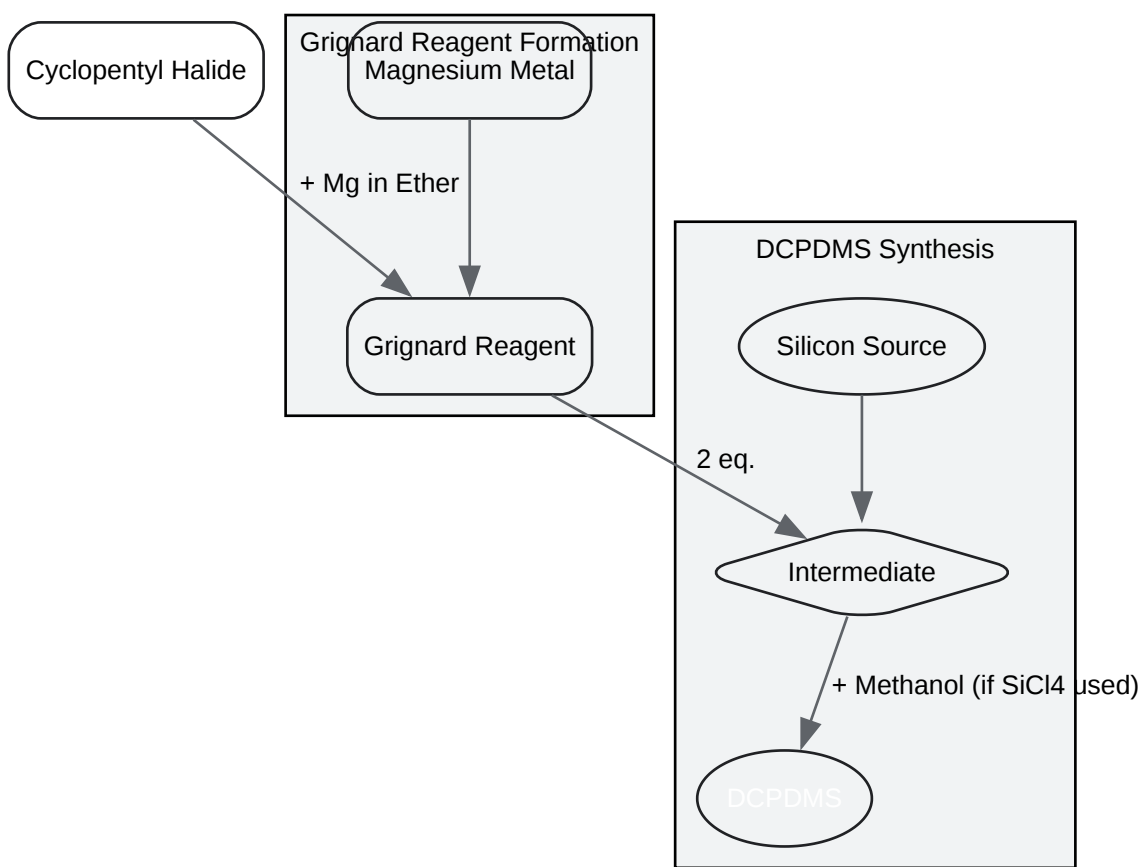
Method 1: From Tetramethoxysilane

This method involves the reaction of approximately two moles of a cyclopentyl magnesium halide (e.g., cyclopentyl magnesium chloride) with one mole of tetramethoxysilane.[2][3]

Method 2: From Silicon Tetrachloride

Alternatively, DCPDMS can be synthesized by reacting two equivalents of a cyclopentyl magnesium halide with one equivalent of silicon tetrachloride to form the intermediate dicyclopentyl(dichloro)silane. This intermediate is then converted to the final product through methoxylation by reacting with methanol.[2][3]

A general workflow for the synthesis of **dicyclopentyl(dimethoxy)silane** is depicted below:



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Synthetic workflow for **Dicyclopentyl(dimethoxy)silane**.

Experimental Protocol: Synthesis from Tetramethoxysilane

The following is a representative experimental protocol for the synthesis of **dicyclopentyl(dimethoxy)silane** from tetramethoxysilane.^[3]

Materials:

- Cyclopentyl chloride
- Magnesium turnings
- Tetramethoxysilane

- Anhydrous tetrahydrofuran (THF)

Procedure:

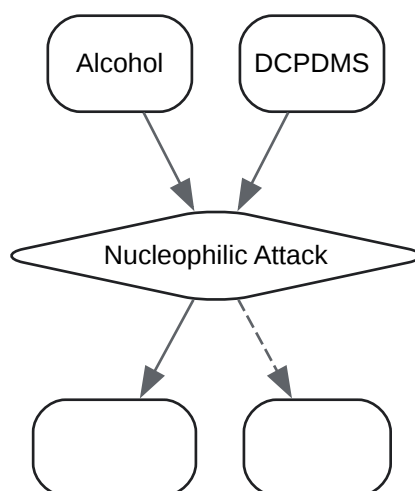
- A solution of cyclopentyl magnesium chloride is prepared by reacting cyclopentyl chloride (1.998 moles) with magnesium turnings (2.0 moles) in 1 liter of dried THF.[3]
- The prepared Grignard solution is then added dropwise to a solution of tetramethoxysilane (0.999 mole) dissolved in 500 ml of dried THF. The reaction temperature should be maintained below 50 °C.[3]
- After the addition is complete, the reaction mixture is stirred until the reaction is complete.
- The precipitated magnesium salts are removed by filtration.
- The solvent is removed from the filtrate by distillation to yield the crude product.
- The crude **dicyclopentyl(dimethoxy)silane** is purified by vacuum distillation.

Dicyclopentyl(dimethoxy)silane as a Silylating Agent

The bulky cyclopentyl groups in DCPDMS make it a useful silylating agent for the protection of sensitive functional groups in organic synthesis.[2] Silylation involves the replacement of a proton on a functional group (such as an alcohol) with a silyl group, forming a silyl ether. This protects the functional group from unwanted reactions during subsequent synthetic steps.

Mechanism of Silylation

The silylation of an alcohol with **dicyclopentyl(dimethoxy)silane** typically proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom. This results in the displacement of a methoxy group, which is a good leaving group, to form the corresponding silyl ether and methanol as a byproduct.



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General mechanism of alcohol silylation by DCPDMS.

Due to the steric hindrance provided by the two cyclopentyl groups, DCPDMS can exhibit high selectivity for the silylation of less sterically hindered hydroxyl groups.

Role in Ziegler-Natta Catalysis

A primary and industrially significant application of **dicyclopentyl(dimethoxy)silane** is its use as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene.^[2] Ziegler-Natta catalysts are crucial for producing stereoregular polymers like isotactic polypropylene, which has highly desirable physical properties such as high crystallinity and stiffness.^[4]

The Ziegler-Natta Catalyst System

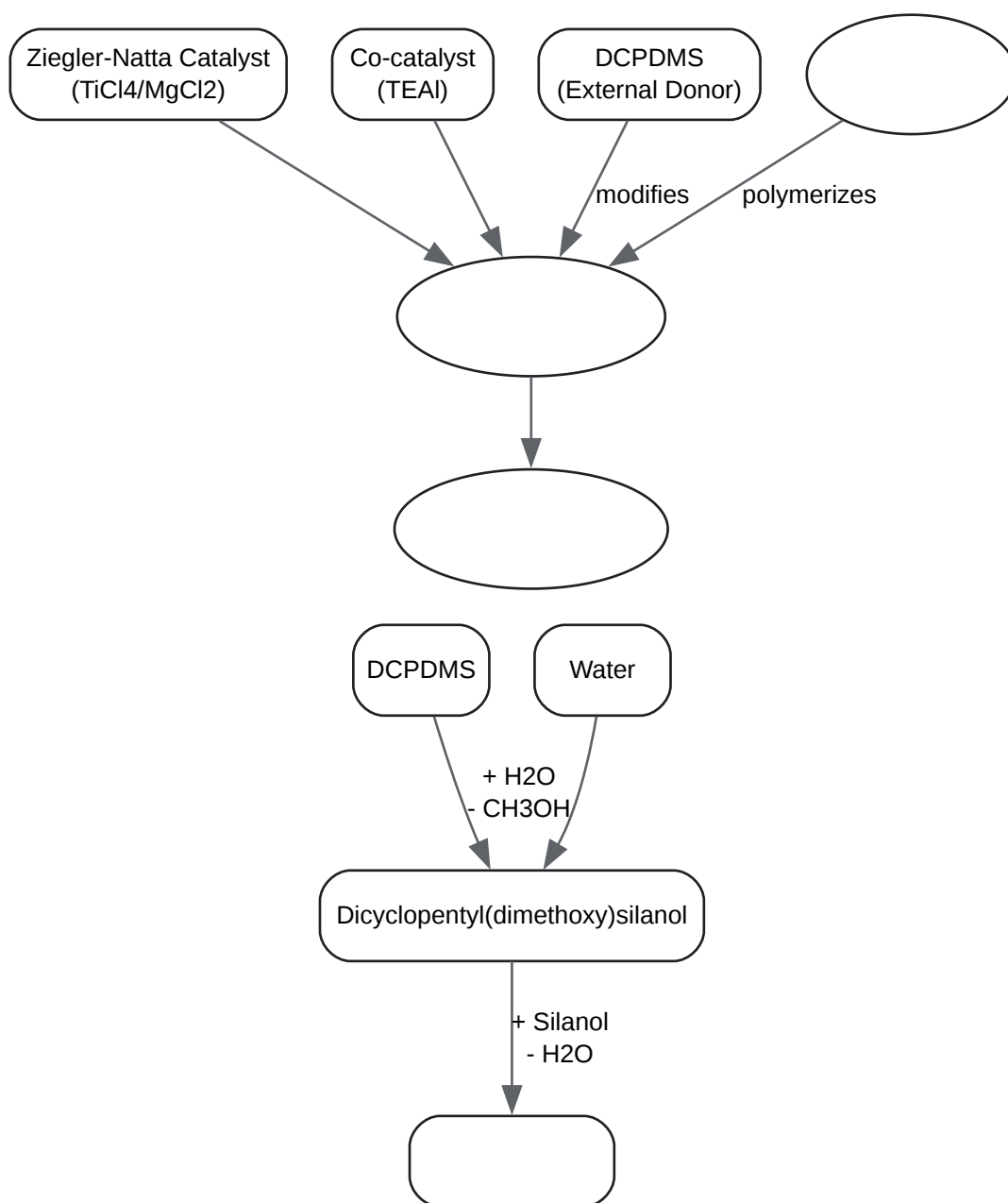
A typical Ziegler-Natta catalyst system consists of three main components:

- A solid pre-catalyst: Usually a titanium compound (e.g., TiCl_4) supported on magnesium chloride (MgCl_2).
- A co-catalyst: Typically an organoaluminum compound, such as triethylaluminium (TEAL).
- An external electron donor: Such as **dicyclopentyl(dimethoxy)silane**.

Mechanism of Action

Dicyclopentyl(dimethoxy)silane plays a crucial role in controlling the stereochemistry of the polymerization process. It is believed to selectively poison the non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly isotactic polypropylene.^[2] The bulky cyclopentyl groups and the electron-donating methoxy groups of DCPDMS interact with the catalyst components, modifying the electronic and steric environment of the active sites. This enhances the stereospecificity of the catalyst, leading to a higher isotacticity index in the resulting polymer.^{[1][2]}

The interaction of the external donor with the Ziegler-Natta catalyst components is a complex process. The following diagram illustrates a simplified representation of the key interactions.



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